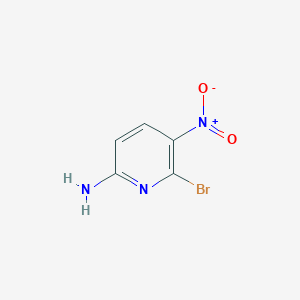![molecular formula C9H7BrN2O2 B1281815 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 81438-57-5](/img/structure/B1281815.png)
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
概要
説明
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a derivative of imidazo[1,2-a]pyridine, which is a fused heterocyclic compound that has garnered interest due to its presence in various biologically active molecules. The compound is closely related to the derivatives synthesized in the studies provided, which focus on the synthesis and potential applications of imidazo[1,2-a]pyridine derivatives.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives has been explored using different methods. One approach involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide [bmim]Br, to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines with good to excellent yields . Another study describes the synthesis of imidazo[1,2-a]pyrimidine derivatives by reacting 2-aminopyrimidines with methyl aryl ketones and halogens, where the use of bromine leads to the formation of bromo-substituted derivatives . These methods could potentially be adapted for the synthesis of 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. In the context of Ru(II) complexes, these ligands have been shown to coordinate with the metal center, which is relevant for catalytic applications . The molecular structure of 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid would include a bromine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position, which could influence its reactivity and physical properties.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions. For instance, Ru(II) complexes with related ligands have been used to catalyze the dehydrogenation of primary alcohols to carboxylic acids . Additionally, the reaction of methyl 3-bromoacetylazulene-1-carboxylate with 2-aminopyridines leads to the formation of imidazo[1,2-a]pyridine-fused azulenes . These studies suggest that 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid could also be reactive towards nucleophiles and could participate in catalytic cycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their functional groups. For example, the presence of a carboxylic acid group can affect the compound's solubility, acidity, and potential for forming salts or esters. The bromine atom could make the compound more susceptible to nucleophilic substitution reactions. The study on 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, which includes a compound with a methyl group at the 6-position, indicates that such modifications can significantly impact the biological activity of these molecules . This suggests that the physical and chemical properties of 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid would be important for its potential applications in medicinal chemistry.
科学的研究の応用
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : Imidazo[1,2-a]pyridine derivatives, including 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, have shown antimicrobial properties .
- Method : The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine was studied, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
- Results : 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus at the concentrations of 2700 and 675 μg/ml .
Antituberculosis Agents
- Field : Medicinal Chemistry
- Application : Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents .
- Method : The structure–activity relationship, mode-of-action, and various scaffold hopping strategies of imidazo[1,2-a]pyridine class compounds were studied .
- Results : Some imidazo[1,2-a]pyridine compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Anxiolytic Drugs
- Field : Pharmaceutical Chemistry
- Application : Imidazo[1,2-a]pyridine-2-carboxylates have been transformed into anxiolytic drugs .
- Method : The specific methods of transformation were not detailed in the source .
- Results : The outcomes of these transformations were not provided in the source .
Light-Sensitive Dyes and Data Storage
- Field : Material Science
- Application : Imidazo[1,2-a]pyridine derivatives are used in the role of light-sensitive dyes and optical media for data storage .
- Method : The specific methods of application were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
Pesticides and Fungicides
- Field : Agricultural Chemistry
- Application : Imidazo[1,2-a]pyridine derivatives are used as pesticides and fungicides .
- Method : The specific methods of application were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
Fluorescent Probes
将来の方向性
The future directions in the research of imidazo[1,2-a]pyridines, including “6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid”, involve the development of new synthetic protocols aiming to improve the ecological impact of the classical schemes . This includes the exploration of eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .
特性
IUPAC Name |
6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWHQHKBSQZSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512063 | |
| Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
CAS RN |
81438-57-5 | |
| Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81438-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)




